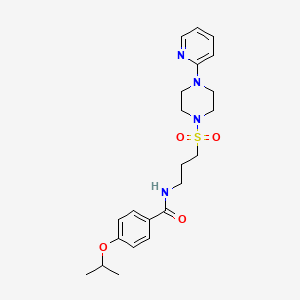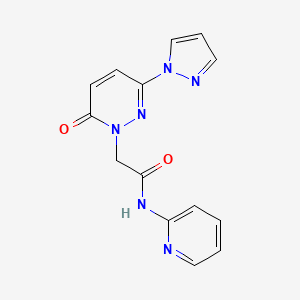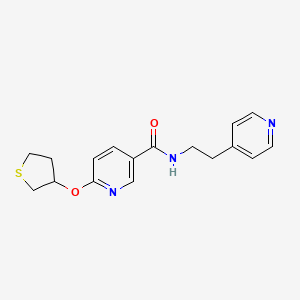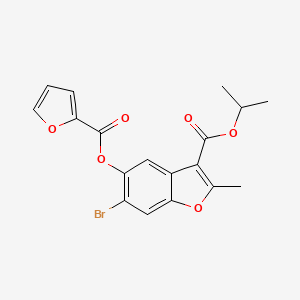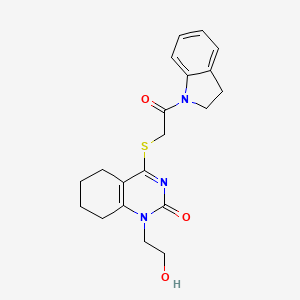
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound , known by its chemical names “1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one” and “4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-(2-hydroxyethyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one”, exhibits a complex structure that suggests a variety of scientific applications. Below is a comprehensive analysis focusing on six unique applications:
Antiviral Activity
Indole derivatives, which are structurally related to the compound , have been reported to possess significant antiviral properties. They have been synthesized and tested against a variety of viral strains, showing inhibitory activity and potential as therapeutic agents .
Anti-inflammatory Properties
The indole moiety, present in the compound, is known for its anti-inflammatory effects. This suggests that the compound could be used in the development of new anti-inflammatory drugs, potentially offering relief for conditions characterized by inflammation .
Anticancer Applications
Compounds with an indole core have been found to exhibit anticancer activities. The structural features of the compound may allow it to bind with high affinity to cancer cell receptors, providing a pathway for the development of novel anticancer drugs .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .
Neuroprotective Effects
Given the neuroactive nature of indole compounds, there is potential for this compound to serve as a neuroprotective agent. It could be beneficial in the treatment of neurodegenerative diseases or as a protective agent against neurotoxicity .
Enzyme Inhibition
The compound’s ability to act as an enzyme inhibitor can be harnessed in various therapeutic areas, such as the treatment of metabolic disorders or the development of drugs targeting specific enzymes involved in disease processes .
Synthetic Applications
Indole derivatives are valuable precursors in synthetic chemistry, particularly in multi-component reactions (MCRs). The compound could be used to access complex molecules with potential pharmaceutical applications .
Pharmacological Research
The diverse biological activities of indole derivatives make them of great interest in pharmacological research. This compound, with its unique structural features, could be a key subject in the search for new therapeutic agents with broad-spectrum biological activities .
Propiedades
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-12-11-23-17-8-4-2-6-15(17)19(21-20(23)26)27-13-18(25)22-10-9-14-5-1-3-7-16(14)22/h1,3,5,7,24H,2,4,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQYBSIRZMRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


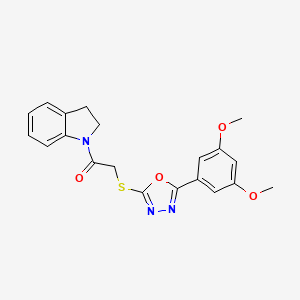
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)
